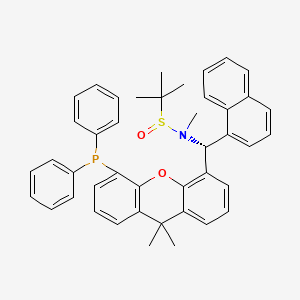
1-(4-Isocyanatophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isocyanatophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatophenyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylpyrrolidine with phosgene to introduce the isocyanate group. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reactions and to ensure consistent product quality. The process would likely include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isocyanatophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of amines or carbamates.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to facilitate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-(4-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: It may serve as a probe or ligand in studies involving protein interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 1-(4-Isocyanatophenyl)pyrrolidine largely depends on its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to modify proteins or to inhibit enzyme activity by forming stable adducts.
Comparison with Similar Compounds
1-(4-Isocyanatophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Isocyanatophenyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness: 1-(4-Isocyanatophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic characteristics. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(4-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI Key |
RFEABNJTEGGXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)





